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Compound of Interest

Compound Name: 1,4-Dibromo-2-methylbutane

Cat. No.: B13605250 Get Quote

1,4-Dibromo-2-methylbutane possesses a chiral center at the second carbon (C2), which has

a significant impact on its NMR spectra.[1][2] The presence of this stereocenter renders the

molecule asymmetric, leading to the chemical non-equivalence of protons and carbons that

might otherwise appear identical.

Below is a diagram illustrating the structure and numbering of 1,4-dibromo-2-methylbutane.

Caption: Molecular structure of 1,4-dibromo-2-methylbutane with atom numbering.

A crucial consequence of the chirality at C2 is the diastereotopicity of the methylene protons on

C1 and C3.[3][4] Diastereotopic protons are chemically non-equivalent and therefore resonate

at different chemical shifts and exhibit distinct coupling patterns.[5] This phenomenon arises

because replacing each of these protons with another group would result in the formation of

diastereomers.

Predicted ¹H NMR Spectrum
The proton NMR spectrum of 1,4-dibromo-2-methylbutane is predicted to show five distinct

signals, each with a specific chemical shift, integration, and multiplicity. The presence of the

electronegative bromine atoms will deshield adjacent protons, shifting their signals downfield.
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

H5 (-CH₃) ~1.1 Doublet (d) 3H

H3a, H3b ~1.9 - 2.2 Multiplet (m) 2H

H2 ~2.3 Multiplet (m) 1H

H4 ~3.4 Triplet (t) 2H

H1a, H1b ~3.5 - 3.7 Multiplet (m) 2H

Analysis of Predicted ¹H NMR Signals:

H5 (-CH₃): These three protons are coupled to the single proton on C2, resulting in a

doublet.

H3a and H3b: These methylene protons are diastereotopic due to the chiral center at C2.[3]

They will have different chemical shifts and will couple to each other (geminal coupling) and

to the protons on C2 and C4, leading to a complex multiplet.

H2: This methine proton is coupled to the three methyl protons (H5), the two methylene

protons on C3, and the two methylene protons on C1, resulting in a complex multiplet.

H4: These methylene protons are coupled to the two protons on C3, resulting in a triplet.

H1a and H1b: These methylene protons are also diastereotopic due to the chiral center at

C2.[4] They will have different chemical shifts and will couple to each other (geminal

coupling) and to the proton on C2, resulting in a complex multiplet, likely a doublet of

doublets for each.

The diagram below illustrates the predicted spin-spin coupling interactions in 1,4-dibromo-2-
methylbutane.
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Sample Preparation

Weigh 10-20 mg of
1,4-dibromo-2-methylbutane

Dissolve in ~0.7 mL of
deuterated solvent (e.g., CDCl3)

Filter solution through a
Kimwipe-plugged pipette into
a clean, dry 5 mm NMR tube

Cap the NMR tube

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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